3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
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Overview
Description
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine: is a heterocyclic compound featuring a fused ring system that includes both pyrazole and azepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine typically involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-azepine skeleton . Selective reduction of the lactam is accomplished using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable synthesis methods described above can be adapted for larger-scale production. The use of commercially available starting materials and standard organic synthesis techniques facilitates its industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced using reagents like borane to modify the azepine ring.
Cyclization Reactions: The initial synthesis involves cyclization reactions to form the fused ring system.
Common Reagents and Conditions:
Borane: Used for selective reduction of the lactam.
tert-Butyloxycarbonyl Protecting Group: Used to protect the amine group during synthesis.
Major Products Formed:
Substituted Pyrazolo-Azepines: Resulting from nucleophilic substitution reactions.
Reduced Pyrazolo-Azepines: Resulting from reduction reactions.
Scientific Research Applications
Chemistry: 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine serves as a valuable scaffold in the design of kinase inhibitors and other bioactive molecules .
Biology and Medicine: The compound’s structure allows for the exploration of its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development .
Industry: Its applications extend to the development of new materials and chemical processes, leveraging its unique chemical properties .
Mechanism of Action
The exact mechanism of action of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine depends on its specific biological target. Generally, compounds with this scaffold can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The molecular targets and pathways involved vary based on the specific modifications and applications of the compound.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, used in kinase inhibitor design.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities and potential as a therapeutic agent.
Uniqueness: 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is unique due to its specific substitution pattern and the presence of the bromine atom, which allows for further functionalization and exploration of its chemical and biological properties .
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-6-10-11-5-3-1-2-4-8(7)11/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWCYVUVUXVOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NN2CC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217549 |
Source
|
Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-55-2 |
Source
|
Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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